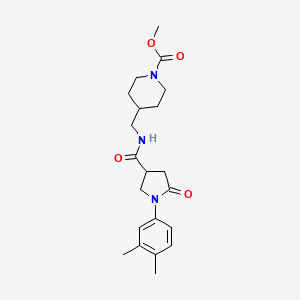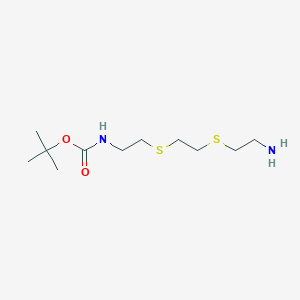
Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate, also known as EDTA, is a complex organic compound that has a wide variety of applications in scientific research and industry. It is a chelating agent that is used to bind metal ions, and it is also used to sequester divalent and trivalent cations from solutions. EDTA has been studied extensively for its biochemical and physiological effects, and its use in lab experiments has been increasing in recent years. In
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
- A study by Xue et al. (2008) describes the synthesis of a novel compound that includes a moiety similar to Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate. The compound was characterized using various methods, including X-ray diffraction, suggesting its potential in materials science and crystallography applications (Xue et al., 2008).
Chemical Properties and Reactions
- Research by Kusakiewicz-Dawid et al. (2007) on the synthesis and properties of N-acetylated derivatives of related compounds provides insights into the chemical behavior and potential applications in pharmaceutical and chemical industries (Kusakiewicz-Dawid et al., 2007).
Potential Applications in Material Science
- Moloudi et al. (2018) explored the synthesis of derivatives related to this compound, suggesting its applicability in developing new materials and compounds in material science (Moloudi et al., 2018).
Spectroscopic and Structural Studies
- Şahin et al. (2014) conducted spectroscopic and structural studies on compounds similar to this compound. These studies are crucial for understanding the molecular structure and properties, which can be significant in various scientific applications (Şahin et al., 2014).
Applications in Herbicides and Plant Growth
- Pernak et al. (2013) investigated the use of compounds containing the (2,4-dichlorophenoxy)acetate anion, similar to this compound, as herbicides and plant growth regulators. This suggests potential agricultural applications of these compounds (Pernak et al., 2013).
Polymerization and Biomedical Applications
- Vergaelen et al. (2020) discussed the polymerization of related compounds in ethyl acetate, highlighting the significance in biomedical applications, particularly due to their high water-solubility and well-controlled polymerization (Vergaelen et al., 2020).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of Ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate are currently unknown. This compound is used in proteomics research , which suggests it may interact with proteins or other biomolecules.
Mode of Action
As a proteomics research tool , it may interact with proteins or other biomolecules to affect their function or structure.
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis, degradation, or modification pathways.
Result of Action
As a proteomics research tool , it may affect protein function or structure, leading to changes at the molecular and cellular levels.
Propiedades
IUPAC Name |
ethyl 2-(5-amino-2,4-dichlorophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO3/c1-2-15-10(14)5-16-9-4-8(13)6(11)3-7(9)12/h3-4H,2,5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUNWPYYVWQGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3aS,5R,6R,6aR)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate (Impurity-M in EP) hydrochloride](/img/structure/B3008852.png)
![1-[(3-chlorophenyl)methyl]-7-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)
![3-(1-(2-methylthiazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3008857.png)
![N-(3,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3008860.png)
![5-(2,6-Dimethylmorpholin-4-yl)quinazolino[2,3-a]phthalazin-8-one](/img/structure/B3008861.png)




![N-[4-(1,1-dioxidoisothiazolidin-2-yl)phenyl]adamantane-1-carboxamide](/img/structure/B3008866.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3008869.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-benzamidooxazole-4-carboxamide](/img/structure/B3008870.png)
